Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
Overview
Description
Synthesis Analysis
The synthesis of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide derivatives involves multi-step chemical reactions. For instance, a specific derivative, bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO), was synthesized from 3-(chloromethyl)-2,4,6-trimethylbenzoic acid through a dichlorophosphine route, followed by etherification, chlorination, and oxidation steps to improve solubility and photoreactivity in dental applications (Moszner et al., 2010). Another synthesis approach under ultrasonic wave irradiation produced Bis-(2,4,6-trimethylbenzoyl)phenylphosphine oxide with improved cost efficiency by using Na micron particles (Xiang Jian-nan, 2010).
Molecular Structure Analysis
The molecular structure of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide and its derivatives has been elucidated through various spectroscopic methods, including NMR, IR spectroscopy, and elemental analysis, confirming the complex structural attributes essential for their role as photoinitiators and in other chemical reactions (Moszner et al., 2010).
Chemical Reactions and Properties
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide participates in photoinduced coupling reactions with interelement compounds to synthesize thio- or selenophosphinates, demonstrating its versatility beyond being a photoinitiator (Sato et al., 2017). Its photolysis under UV light generates phosphonyl radicals, indicating its high reactivity and potential in photocuring applications (Sumiyoshi et al., 1985).
Physical Properties Analysis
The compound, being a yellow liquid, shows improved solubility in polar solvents, UV–vis absorption, high photoreactivity, and sufficient storage stability, making it suitable for specific industrial applications, especially in dental materials (Moszner et al., 2010).
Chemical Properties Analysis
The chemical properties of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, such as its ability to initiate polymerization under light, highlight its utility in creating coatings and adhesives with desired physical characteristics. Its high reactivity is attributed to the formation of radicals under UV irradiation, facilitating various chemical transformations (Sumiyoshi et al., 1985).
Scientific Research Applications
Radical Polymerization of Dental Resins
- Application Summary: BAPO is used as a photoinitiator in the radical polymerization of dental resins . It enhances the polymerization rate and conversion compared to other initiators .
- Methods of Application: The exact methods of application can vary, but generally, BAPO is mixed with the dental resin. Upon exposure to light, BAPO initiates the polymerization process .
- Results or Outcomes: The use of BAPO results in a faster polymerization rate and higher conversion compared to other initiators . This leads to dental resins with improved mechanical properties.
Preparation of Divinylbenzene Modified Polymer-Based Ceramic Materials
- Application Summary: BAPO is used as a photoinitiator in the preparation of divinylbenzene modified polymer-based ceramic materials for high-temperature sensor applications .
- Methods of Application: The exact methods of application can vary, but generally, BAPO is mixed with the ceramic material and divinylbenzene. Upon exposure to light, BAPO initiates the polymerization process .
- Results or Outcomes: The use of BAPO results in ceramic materials with improved properties for high-temperature sensor applications .
Safety And Hazards
properties
IUPAC Name |
[phenyl-(2,4,6-trimethylbenzoyl)phosphoryl]-(2,4,6-trimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27O3P/c1-16-12-18(3)23(19(4)13-16)25(27)30(29,22-10-8-7-9-11-22)26(28)24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCYFKSBFREPBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044597 | |
Record name | (Phenylphosphoryl)bis[(2,4,6-trimethylphenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Pellets or Large Crystals | |
Record name | Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | |
CAS RN |
162881-26-7 | |
Record name | Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162881-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis-trimethylbenzoyl phenylphosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162881267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Phenylphosphoryl)bis[(2,4,6-trimethylphenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS-TRIMETHYLBENZOYL PHENYLPHOSPHINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOV61FMS35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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